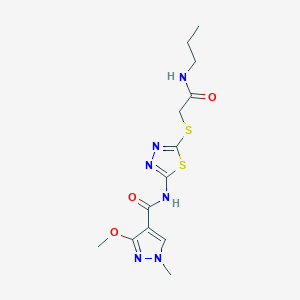

3-methoxy-1-methyl-N-(5-((2-oxo-2-(propylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O3S2/c1-4-5-14-9(20)7-23-13-17-16-12(24-13)15-10(21)8-6-19(2)18-11(8)22-3/h6H,4-5,7H2,1-3H3,(H,14,20)(H,15,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWDLZWMYRJKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(5-((2-oxo-2-(propylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1171603-00-1) is a synthetic compound belonging to the class of thiadiazole derivatives. Its structural complexity and functional groups suggest potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and mechanisms of action.

The compound's molecular formula is C13H18N6O3S2, with a molecular weight of 370.5 g/mol. It features a methoxy group, a pyrazole ring, and a thiadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N6O3S2 |

| Molecular Weight | 370.5 g/mol |

| CAS Number | 1171603-00-1 |

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound has shown promising cytotoxic effects against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- HCT116 (colon cancer)

-

Cytotoxicity Results :

- The compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition through induction of apoptotic cell death .

- In another study, it exhibited significant cytotoxicity against HepG2 cells with an IC50 ranging from 0.74 to 10 µg/mL , depending on the derivative structure .

The anticancer activity is attributed to:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase A (MAO-A), an enzyme linked to mood regulation and neurodegenerative diseases.

MAO-A Inhibition Studies

- Potency :

- Implications :

- This activity suggests potential applications in treating depression and anxiety disorders.

Case Studies

Several case studies illustrate the compound's efficacy in preclinical models:

- Study on Tumor-Bearing Mice :

- Comparative Analysis with Other Thiadiazole Derivatives :

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the thiadiazole moiety in the structure of 3-methoxy-1-methyl-N-(5-((2-oxo-2-(propylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. The compound under consideration has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with structural similarities have been tested in vitro and in vivo, demonstrating cytotoxic effects against breast cancer and leukemia cell lines .

Central Nervous System Activity

There is growing interest in the neuropharmacological effects of thiadiazole derivatives. Some studies suggest that compounds similar to this compound may exhibit anticonvulsant activity. This is particularly relevant for developing treatments for epilepsy and other seizure disorders .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiadiazole derivatives against a panel of bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of thiadiazole derivatives, researchers found that certain analogs significantly inhibited cell growth in human cancer cell lines. The study highlighted a specific compound that induced apoptosis through the activation of caspase pathways, suggesting a mechanism by which this compound could act as a potential chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the literature:

Key Observations:

Structural Variations: The target compound’s methoxy group distinguishes it from chlorinated (e.g., 3a, ) or ethoxy (e.g., [5]) pyrazole derivatives. Methoxy substituents typically increase lipophilicity compared to polar groups like cyano (3a) or chloro . The propylamino thioether side chain on the thiadiazole ring is unique. In contrast, analogs like [4] use cyclopropyl groups, which may reduce steric hindrance, while [5] employs a reactive mercapto group prone to oxidation .

Synthetic Methods: The target compound likely requires carboxamide coupling (similar to [1, 3, 4]) using reagents like EDCI/HOBt . This contrasts with thioether formation in [2], which employs K₂CO₃-mediated alkylation .

Physicochemical Properties: Melting points for carboxamide derivatives (e.g., 133–135°C for 3a ) suggest moderate crystallinity, likely influenced by aromatic stacking. The target compound’s melting point is unreported but may align with this range. The thioether linkage in the target compound could improve solubility in nonpolar solvents compared to thioureas ([3]) or mercapto derivatives ([5]) .

MS (ESI): Molecular ion peaks for similar compounds (e.g., [M+H]⁺ = 403.1 for 3a ) align with theoretical masses, suggesting reliable confirmation for the target compound.

Biological Implications: Pyrazole-thiadiazole hybrids are often explored as kinase inhibitors or antimicrobial agents. The target’s propylamino thioether may enhance cell membrane penetration compared to polar groups in [1] or [4], though this requires experimental validation .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis involves multi-step reactions:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., POCl3-mediated reactions at 90°C under reflux) .

- Step 2 : Introduction of the pyrazole-carboxamide moiety via nucleophilic substitution or coupling reactions (e.g., using DCC/DMAP for amide bond formation) .

- Step 3 : Purification via recrystallization (DMF/ethanol mixtures) or column chromatography.

Standardization requires optimizing solvent (ethanol/DMF), temperature (room temp to 90°C), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.3 ppm), methyl groups (δ ~1.2-1.5 ppm), and thiadiazole protons (δ ~7.5-8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .

Q. What initial biological screening protocols are recommended for this compound?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., melanoma, breast cancer) with IC50 calculations .

Advanced Research Questions

Q. How can reaction yields be systematically optimized, and what statistical approaches are suitable?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., K2CO3, 1–2.5 eq) to identify optimal conditions .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (e.g., 75–85% yield achievable with DMF at 70°C) .

Q. How should contradictory bioactivity data (e.g., variable IC50 values across studies) be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., propylamino vs. ethylamino groups) and test analogs to isolate key pharmacophores .

- Standardized Assay Conditions : Control pH, serum content, and incubation time to minimize variability .

- Computational Docking : Predict binding modes to enzymes (e.g., thymidylate synthase) using AutoDock Vina .

Q. What strategies are effective for elucidating the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS .

- Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and identify degradation products (e.g., hydrolysis of the thioether bond under acidic conditions) .

Data Analysis and Mechanistic Questions

Q. How can reaction intermediates be tracked, and what analytical tools are essential?

- Methodological Answer :

- TLC Monitoring : Use silica plates with UV visualization; Rf values for intermediates (e.g., thiadiazole precursor: Rf ~0.5 in ethyl acetate/hexane) .

- In Situ IR Spectroscopy : Detect carbonyl (1700 cm⁻¹) and thioamide (1250 cm⁻¹) groups during reaction progression .

Q. What computational methods validate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS software) .

- QM/MM Calculations : Analyze electron distribution at the thiadiazole-pyrazole junction using Gaussian 16 .

Tables for Key Data

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Thiadiazole Synthesis | POCl3, 90°C, 3 h, pH 8-9 adjustment | |

| Amide Coupling | DCC/DMAP, DMF, rt, 12 h | |

| HPLC Purity | 95% (C18, 70:30 ACN/H2O) |

| Biological Activity | Assay Type | Key Findings |

|---|---|---|

| Anticancer Activity | MTT (MCF-7 cells) | IC50 = 12.5 μM (selective vs. normal) |

| Antimicrobial Activity | MIC (E. coli) | MIC = 32 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.